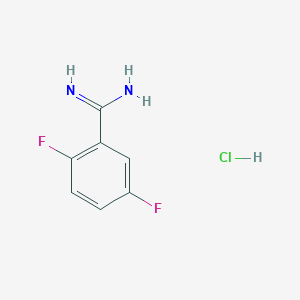

2,5-Difluoro-benzamidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated benzamidine derivatives involves various strategies, including cyclocondensation reactions and nucleophilic vinylic substitution. For instance, novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles were synthesized as hydrochloride salts through a reaction between 2-guanidinobenzimidazole and heteroaromatic aldehydes . Another approach involved the synthesis of fluorine-containing tetrasubstituted pyrimidines from 1-cyano-2-chloro-2-trifluoromethylethylenes through condensation with amidines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of fluorine atoms, which can significantly affect the molecule's electronic distribution and reactivity. For example, the crystal and molecular structure of a related compound, 2-amino-4-(4′-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, was determined by X-ray diffraction, revealing a highly delocalized molecule with specific tautomeric forms . The influence of fluorine on molecular aggregation was also demonstrated in a study of N-(difluorophenyl)benzamides and N-(phenyl)difluorobenzamides .

Chemical Reactions Analysis

The presence of fluorine atoms in the benzamidine derivatives can lead to unique chemical reactivity. For example, the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides was explored to synthesize 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . The fluorine atoms provide a distinct electrophilic character to the enamide moiety, facilitating these reactions.

Physical and Chemical Properties Analysis

Fluorinated benzamidines exhibit distinct physical and chemical properties due to the electronegativity and small size of fluorine atoms. These properties include the formation of strong hydrogen bonds, as seen in the crystal structures of the compounds, where N–H⋯N, N–H⋯Cl, and C–H⋯Cl hydrogen bonds were observed . Additionally, the introduction of fluorine can lead to increased lipophilicity and metabolic stability, making these compounds potential candidates for drug development.

Applications De Recherche Scientifique

1. Antiarrhythmic Activity

Benzamides, including derivatives like 2,5-Difluoro-benzamidine hydrochloride, have been studied for their potential in treating cardiac arrhythmias. Research has shown that specific benzamide derivatives exhibit significant oral antiarrhythmic activity in animal models (Banitt, Bronn, Coyne, & Schmid, 1977).

2. Corrosion Inhibition

In the field of materials science, benzamidine derivatives have been investigated as corrosion inhibitors. One study specifically examined the effectiveness of benzamidine derivatives in preventing corrosion of carbon steel in hydrochloric acid, highlighting the potential industrial applications of these compounds (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

3. Anti-microbial and Antipathogenic Activity

Benzamidine hydrochloride derivatives have also been explored for their antipathogenic properties. A study focusing on the interaction of benzamide derivatives with bacterial cells found significant activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for development as antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

4. Potassium Channel Openers for Epilepsy Treatment

Research into N-pyridyl benzamide derivatives, closely related to 2,5-Difluoro-benzamidine hydrochloride, has revealed their application as KCNQ2/Q3 potassium channel openers. These compounds have shown activity in rodent models of epilepsy and pain, demonstrating potential therapeutic applications (Amato, Roeloffs, Rigdon, Antonio, Mersch, McNaughton-Smith, Wickenden, Fritch, & Suto, 2011).

5. Fluorescence Properties for Biological Applications

Benzamides have been synthesized and studied for their luminescence properties, making them useful in biological and organic material applications. Derivatives of benzamide, including those with difluoroboronated complexes, have shown potential as novel blue fluorophores, useful in various scientific research fields (Yamaji, Kato, Tomonari, Mamiya, Goto, Okamoto, Nakamura, & Tani, 2017).

Safety And Hazards

Orientations Futures

While specific future directions for 2,5-Difluoro-benzamidine hydrochloride are not available, benzamidines and their derivatives are of interest in medicinal chemistry due to their inhibitory effects on various enzymes . They are often used as building blocks in the synthesis of more complex molecules .

Propriétés

IUPAC Name |

2,5-difluorobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPPOYNVEJEQOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=N)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590800 |

Source

|

| Record name | 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-benzamidine hydrochloride | |

CAS RN |

885957-28-8 |

Source

|

| Record name | 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)